N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide
Description
N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide is a synthetic organic compound characterized by the presence of difluoroethoxy, fluorophenyl, and phenyltetrazolyl groups
Properties
IUPAC Name |
N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-11(26-24-17(23-25-26)12-5-3-2-4-6-12)18(27)22-14-8-7-13(19)9-15(14)28-10-16(20)21/h2-9,11,16H,10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBJBLZEGKGRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)OCC(F)F)N2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxides, while reduction could produce alcohols or amines
Scientific Research Applications
N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide involves its interaction with molecular targets, potentially including enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. Detailed studies are required to elucidate these mechanisms fully .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoroethoxy and fluorophenyl derivatives, such as:
- 2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
N-[2-(2,2-difluoroethoxy)-4-fluorophenyl]-2-(5-phenyltetrazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
